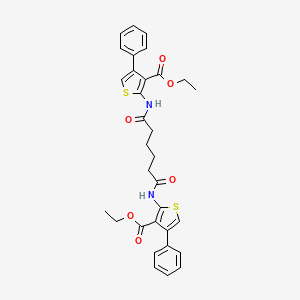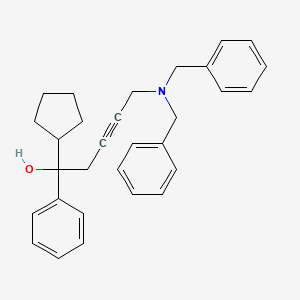
Diethyl 2,2'-(adipoylbis(azanediyl))bis(4-phenylthiophene-3-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique thiophene-based structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as esterification, amidation, and carbamoylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups, which may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: A similar compound with additional methyl groups, which may alter its chemical and biological properties.
3-ETHOXYCARBONYL-1,4-BENZODIOXIN-2-CARBOXYLIC ACID: Another compound with an ethoxycarbonyl group, used in different applications.
Uniqueness
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4-PHENYLTHIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific thiophene-based structure and the presence of multiple functional groups. This combination provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
特性
分子式 |
C32H32N2O6S2 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC名 |
ethyl 2-[[6-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C32H32N2O6S2/c1-3-39-31(37)27-23(21-13-7-5-8-14-21)19-41-29(27)33-25(35)17-11-12-18-26(36)34-30-28(32(38)40-4-2)24(20-42-30)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H,33,35)(H,34,36) |
InChIキー |
PKWUZWHKEXWDGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

